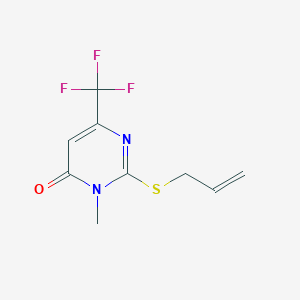

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound that contains a pyrimidinone core with various functional groups attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator . The reaction conditions often require a solvent like acetonitrile and may be conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidinone core can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can produce a wide range of substituted pyrimidinone derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. For instance, compounds similar to 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone have been tested against various bacterial strains, demonstrating effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antiviral Properties

Pyrimidinone derivatives have shown promise in antiviral applications. Studies have reported that certain structural modifications can enhance activity against viral infections, potentially making this compound a candidate for further antiviral research .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented in several studies. Pyrimidinones are known to inhibit key enzymes involved in inflammation, suggesting that this compound could be explored for anti-inflammatory drug development .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structural components may confer resistance to degradation in the environment while maintaining efficacy against pests. Case studies have shown that similar compounds exhibit broad-spectrum activity against fungal pathogens affecting crops .

Seed Treatment Formulations

Recent patents highlight the use of this compound in seed treatment formulations to protect emerging seedlings from fungal infections. These formulations enhance germination rates and plant health, demonstrating the compound's agricultural relevance .

Comparative Data Table

| Application Area | Activity Type | Reference |

|---|---|---|

| Medicinal | Antimicrobial | |

| Medicinal | Antiviral | |

| Medicinal | Anti-inflammatory | |

| Agricultural | Pesticidal | |

| Agricultural | Seed treatment |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidinone derivatives, including those structurally similar to this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

- Pesticidal Formulation : A patent application described a formulation containing this compound applied to rice seeds, demonstrating enhanced protection against fungal pathogens and improved seedling vigor in field trials .

Mécanisme D'action

The mechanism of action of 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity . The sulfur-containing allylsulfanyl group can also participate in redox reactions, further influencing the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(methylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.

2-(allylsulfanyl)-3-methyl-6-(difluoromethyl)-4(3H)-pyrimidinone: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents . These properties make it particularly valuable in pharmaceutical and agrochemical research .

Activité Biologique

2-(Allylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Allylsulfanyl group : Contributes to the compound's reactivity and potential biological interactions.

- Trifluoromethyl group : Enhances lipophilicity, which may affect membrane permeability and biological activity.

- Pyrimidinone core : A common scaffold in medicinal chemistry, often associated with various biological activities.

Biological Activity

The biological activities of this compound have been explored across several studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidinones can induce apoptosis in cancer cells through various pathways, including:

- Cell cycle arrest : Compounds similar to this pyrimidinone have been observed to arrest cancer cells in the G2/M phase, leading to increased apoptosis via caspase activation (e.g., caspase-3 and -9) .

- Modulation of Bcl-2 family proteins : The ability to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2 has been noted .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. The presence of sulfur and fluorine atoms may enhance interactions with microbial targets. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating a promising avenue for further research on this compound's antibacterial effects.

The proposed mechanisms for the biological activity of this compound include:

- Interaction with cellular membranes : The trifluoromethyl group may facilitate membrane penetration, allowing the compound to reach intracellular targets.

- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

Case Studies

- In Vitro Studies : Several in vitro studies have investigated the cytotoxic effects of pyrimidinone derivatives on human tumor cell lines. These studies typically employ assays such as MTT or XTT to measure cell viability post-treatment.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds. For example, administration of similar pyrimidinones has shown reduced tumor growth in xenograft models, supporting their development as anticancer agents.

Comparative Analysis

A comparative analysis with other biologically active compounds reveals that while many share structural similarities, the unique combination of functional groups in this compound may confer distinct biological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Allylsulfanyl, Trifluoromethyl | Anticancer, Antimicrobial |

| 2-Methyl-6-(trifluoromethyl)pyridine | Trifluoromethyl | Anticancer |

| 2-Methyl-3-hydroxypyridine | Hydroxymethyl | Antioxidant |

Propriétés

IUPAC Name |

3-methyl-2-prop-2-enylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2OS/c1-3-4-16-8-13-6(9(10,11)12)5-7(15)14(8)2/h3,5H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJBSZURKOQIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC=C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.